N5-Boc-N2-acetyl-L-ornithine
Description
Contextualization within Amino Acid and Peptide Chemistry
L-ornithine is a non-proteinogenic amino acid, meaning it is not encoded by the standard genetic code and is not incorporated into proteins during ribosomal protein synthesis. creative-proteomics.com However, it plays a crucial role in metabolic pathways, most notably the urea (B33335) cycle, where it is synthesized from L-arginine and serves to detoxify ammonia. creative-proteomics.com
In the realm of synthetic chemistry, the true value of L-ornithine and its derivatives lies in their utility as building blocks. ontosight.ai The presence of two distinct amino groups—the alpha-amino (Nα) group at the C2 position and the delta-amino (Nδ or N5) group on the side chain—makes ornithine a versatile scaffold. To selectively build upon this scaffold, chemists employ protecting groups. These are temporary chemical modifications that mask a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified. biosynth.com The use of protecting groups is essential to avoid undesirable side reactions, such as polymerization or self-coupling, during the synthesis of peptides or other complex organic molecules. biosynth.comnih.gov
Significance of Orthogonally Protected Amino Acids in Modern Organic Synthesis
The concept of "orthogonal protection" is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). nih.govacs.org Orthogonality refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific chemical conditions without affecting the others. biosynth.com This allows for the selective deprotection and modification of one functional group in the presence of others. nih.gov
For an amino acid like ornithine with multiple reactive sites, an orthogonal protection scheme is invaluable. It allows a chemist to, for example, build a peptide chain off the alpha-amino group while leaving the side-chain amino group protected. Later, the side-chain protecting group can be selectively removed to allow for further modification, such as cyclization, branching, or the attachment of labels or other molecules. peptide.com The most common orthogonal protection strategies in SPPS are the Boc/Bzl and Fmoc/tBu schemes, which rely on differing sensitivities to acids and bases for selective removal. biosynth.com
Overview of N5-Boc-N2-acetyl-L-ornithine within the Landscape of Ornithine Derivatives
This compound is a specifically modified version of L-ornithine designed for use as a stable and versatile building block. In this compound, the side-chain amino group (N5) is protected by a tert-butyloxycarbonyl (Boc) group, while the alpha-amino group (N2) is protected by an acetyl (Ac) group.
This particular arrangement of protecting groups defines its utility. The acetyl group on the N2 position is very stable and generally not removed, effectively capping the alpha-amino group. The Boc group on the N5 position, however, is acid-labile and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com This makes the N5 position available for subsequent chemical reactions.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-acetamido-5-[(tert-butoxycarbonyl)amino]pentanoic acid sigmaaldrich.com |
| Molecular Formula | C12H22N2O5 sigmaaldrich.com |
| InChI Key | REKZTRVLOJZVPW-VIFPVBQESA-N sigmaaldrich.com |
| CAS Number | 109919-85-9 sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H22N2O5 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17) |
InChI Key |
REKZTRVLOJZVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N5 Boc N2 Acetyl L Ornithine and Advanced Ornithine Analogues
Strategies for Regioselective Amine Protection of L-Ornithine
The synthesis of specifically protected ornithine derivatives hinges on the ability to distinguish between the α- and δ-amino groups. These groups exhibit different pKa values, a property that can be exploited to achieve regioselectivity. nih.gov The development of effective protection schemes is crucial for the incorporation of ornithine into peptides and other complex molecular architectures. researchgate.netnih.govresearchgate.net
Selective Nα-Acetylation Protocols
Selective acetylation of the Nα-amino group of L-ornithine is a key step in the synthesis of N5-Boc-N2-acetyl-L-ornithine. This transformation can be achieved under controlled conditions that favor the reaction at the more nucleophilic α-amino group. nih.gov The use of acetic anhydride (B1165640) at a controlled pH is a common method. nih.gov Research has demonstrated that by carefully managing the reaction pH and the concentration of acetic anhydride, high selectivity for Nα-acetylation can be achieved. nih.gov For instance, performing the reaction at a neutral pH can favor the acetylation of the α-amino group. nih.gov Nα-acetyl-L-ornithine is also an intermediate in the biosynthesis of arginine in some organisms. frontiersin.orgchemimpex.comcaymanchem.com
Selective Nδ-tert-Butyloxycarbonylation (Boc) Methodologies
The introduction of the tert-butyloxycarbonyl (Boc) protecting group at the Nδ-position of L-ornithine is another critical step. The Boc group is widely used in peptide synthesis due to its stability under various conditions and its facile removal with acid. iris-biotech.de Catalyst-free methods for N-tert-butyloxycarbonylation of amines in water have been developed, offering an environmentally friendly approach. organic-chemistry.org These methods can exhibit high chemoselectivity, yielding N-Boc derivatives without the formation of common side products. organic-chemistry.org The choice of solvent and reaction conditions plays a significant role in achieving selective Nδ-protection.
Solution-Phase Synthetic Routes and Optimization
The synthesis of this compound and its analogues is often carried out in solution. Solution-phase synthesis offers flexibility in terms of scale and reaction conditions.
Stepwise Assembly and Reaction Sequence Design
The synthesis of this compound typically involves a stepwise approach. One common route begins with the selective protection of the Nδ-amino group of L-ornithine with a Boc group. This is followed by the acetylation of the Nα-amino group. The order of these steps can be crucial for minimizing side reactions and maximizing the yield of the desired product. The design of the reaction sequence must consider the stability of the protecting groups to the conditions of the subsequent reaction steps.
A general synthetic scheme is outlined below:
Selective Nδ-Boc protection of L-Ornithine: L-Ornithine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under conditions that favor the protection of the δ-amino group.
Selective Nα-acetylation: The resulting Nδ-Boc-L-ornithine is then acetylated at the α-amino group using acetic anhydride or another suitable acetylating agent.
Efficiency and Yield Enhancement Studies
The table below summarizes key protecting groups used in ornithine synthesis and their removal conditions, illustrating the principles of orthogonal protection schemes.
| Protecting Group | Abbreviation | Removal Conditions |
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) iris-biotech.de |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) iris-biotech.de |
| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation or strong acid tcichemicals.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst chemimpex.com |
| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1% TFA in DCM) sigmaaldrich.com |
Solid-Phase Synthesis Applications and Adaptations
Solid-Phase Peptide Synthesis (SPPS) has become the standard method for producing peptides for research and pharmaceutical applications. The versatility of SPPS relies heavily on the availability of amino acid derivatives with orthogonal protecting groups that can be selectively removed during the synthetic process.
For this compound to be used in Fmoc-based SPPS, it would first need to be synthesized with a temporary Fmoc group on the α-amine, resulting in Fmoc-N2-acetyl-L-ornithine, with the N5 position still protected by the Boc group. However, the N2-acetyl group is generally considered a permanent modification for the final peptide. Therefore, this specific compound, as named, is more suited for introduction as a terminal residue or for specific post-synthesis modifications where the N-terminus is capped.
Alternatively, in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, the Nα-amine is protected by the acid-labile Boc group, and side chains are protected by groups that require a stronger acid, such as hydrogen fluoride (B91410) (HF), for removal. peptide.com In this context, this compound could be incorporated if the Nα-Boc group were present for chain elongation. The N2-acetyl group would remain as a permanent feature, and the N5-Boc group would be removed during the final cleavage step along with other side-chain protecting groups. peptide.comnih.gov
The presence of the N5-Boc group on the ornithine side chain allows for selective deprotection and subsequent modification. For instance, after the peptide chain is assembled, the Boc group on the ornithine side chain could be selectively removed under mild acidic conditions, allowing for on-resin cyclization, branching, or conjugation with other molecules like fluorescent dyes or lipids, while the rest of the peptide remains protected. iris-biotech.deresearchgate.net
The choice of linker is critical in SPPS as it connects the growing peptide chain to the insoluble resin support and dictates the C-terminal functionality of the final peptide. nih.govbiosynth.com The stability of the linker must be compatible with the conditions used for Nα-deprotection during peptide elongation but labile enough for the final cleavage. nih.gov
For peptides containing N5-Boc protected ornithine, the final cleavage from the resin is typically achieved using strong acidic conditions. Trifluoroacetic acid (TFA) is widely used, often in a "cocktail" containing scavengers like water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) to prevent side reactions with sensitive residues. acs.org The concentration and duration of TFA treatment can be modulated to control the removal of acid-labile side-chain protecting groups, including the N5-Boc group. iris-biotech.dechempep.com For more robust protection schemes, such as the Boc/Bzl strategy, anhydrous hydrogen fluoride (HF) is the reagent of choice for cleavage. nih.gov
The selection of a specific linker depends on the desired final product.
Interactive Table: Common Linkers in SPPS and Cleavage Conditions
| Linker Name | Resin Type | Final Peptide C-Terminus | Typical Cleavage Conditions | Citation |
|---|---|---|---|---|
| Wang Resin | Polystyrene | Carboxylic Acid | 95% TFA | iris-biotech.deresearchgate.net |
| Merrifield Resin | Polystyrene | Carboxylic Acid | HF | nih.govbiosynth.com |
| Rink Amide Linker | Polystyrene/PEG | Amide | 95% TFA | researchgate.netpeptide.com |
| PAL Linker | Polystyrene/PEG | Amide | 95% TFA | researchgate.net |
| Safety-Catch Linker | Polystyrene | Varies (Acid, Amide) | Two-step: Activation then Cleavage | nih.gov |
The use of a safety-catch linker offers an alternative strategy. These linkers are stable throughout the synthesis but can be "activated" by a specific chemical reaction, making them labile to conditions that were previously benign. nih.gov This allows for greater flexibility and orthogonality in complex syntheses involving sensitive derivatives like this compound.
Chemoenzymatic and Biocatalytic Approaches to Ornithine Derivatization
Enzymes offer unparalleled selectivity and efficiency, operating under mild conditions, which makes them powerful tools for the synthesis of complex molecules like protected amino acids.
The N2-acetylation of L-ornithine is a key step in arginine biosynthesis in bacteria and plants, catalyzed by N-acetyl-L-ornithine deacetylase (ArgE) in the reverse direction or by an N-acetyltransferase. frontiersin.orgwikipedia.org The ArgE enzyme from Escherichia coli has been extensively studied and demonstrates the ability to deacetylate Nα-acetyl-L-ornithine to produce L-ornithine. wikipedia.orgnih.gov While its primary role is hydrolysis, the reverse reaction (acetylation) is theoretically possible under specific conditions, though less favorable thermodynamically.
A more direct enzymatic approach involves N-acetyltransferases, which use acetyl-coenzyme A as an acetyl donor. nih.gov These enzymes can exhibit high substrate specificity, targeting the α-amino group of specific amino acids. nih.gov By employing a purified N-acetyltransferase with specificity for the N2-amine of an ornithine precursor (e.g., N5-Boc-L-ornithine), one could achieve clean and efficient synthesis of this compound, avoiding the harsh chemical reagents and potential side reactions of traditional chemical synthesis.
The two amine groups of ornithine (N2-alpha and N5-delta) present a challenge for selective chemical modification. Biocatalysis offers a solution, as enzymes can distinguish between these positions due to the precise architecture of their active sites.
For example, the enzyme L-ornithine N5-hydroxylase (VbsO) specifically modifies the N5-amine of L-ornithine, demonstrating that enzymes can target the side chain exclusively. nih.gov Similarly, Fe(II)/α-ketoglutarate-dependent halogenases can exhibit remarkable site-selectivity. The enzyme HalD, an ornithine halogenase, selectively chlorinates the side chain of ornithine, while being significantly less active on lysine (B10760008), which has a longer side chain. pnas.org This high degree of regioselectivity arises from how the substrate is positioned within the enzyme's active site. pnas.org Such enzymatic systems could potentially be engineered to introduce protecting groups or their precursors at specific nitrogen atoms of ornithine, providing a green and highly selective route to complex building blocks like this compound.
Interactive Table: Enzymes in Ornithine Modification
| Enzyme | Function | Substrate | Product | Citation |
|---|---|---|---|---|
| N-acetyl-L-ornithine deacetylase (ArgE) | Deacetylation | N2-acetyl-L-ornithine | L-ornithine + Acetate | wikipedia.orgnih.gov |
| N-acetyltransferase | Acetylation | L-amino acid + Acetyl-CoA | N-acetyl-L-amino acid | nih.gov |
| L-ornithine N5-hydroxylase (VbsO) | Side-chain hydroxylation | L-ornithine | N5-hydroxy-L-ornithine | nih.gov |
| Ornithine Halogenase (HalD) | Side-chain halogenation | L-ornithine | Chloro-ornithine | pnas.org |
Role As a Chiral Building Block in Advanced Organic and Bioorganic Synthesis
Foundation for Peptide Synthesis and Modifications
The strategic placement of the tert-butyloxycarbonyl (Boc) group on the N5-amino group and an acetyl group on the N2-amino group of L-ornithine provides a powerful tool for peptide chemists. This protection scheme allows for the selective deprotection and subsequent elaboration at either nitrogen atom, facilitating the creation of diverse peptide structures.
Incorporation into Linear and Branched Peptide Chains
While direct and extensive research specifically detailing the incorporation of N5-Boc-N2-acetyl-L-ornithine into linear and branched peptide chains is not widely documented in publicly available literature, the principles of peptide synthesis strongly support its utility in this context. The N2-acetyl group allows the protected ornithine unit to be treated as a C-terminal residue or to be coupled to a solid support. The N5-Boc group, stable under the conditions required for peptide bond formation, can be selectively removed at a later stage to enable the growth of a second peptide chain from the side chain, thus forming a branched peptide. This approach is fundamental in creating peptides with tailored properties, such as increased enzymatic stability or altered receptor-binding affinities.
Utilization in the Construction of Cyclic Peptide Architectures
The orthogonal protection of this compound makes it an ideal candidate for the synthesis of cyclic peptides. Cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or side-chain-to-main-chain linkages. For instance, after the assembly of a linear peptide containing the this compound residue, the Boc group can be selectively cleaved, and the liberated N5-amino group can be cyclized with the C-terminal carboxyl group. This strategy offers precise control over the cyclization process, which is crucial for obtaining the desired cyclic peptide architecture. Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. nih.gov
Precursor for Peptide Mimetics and Constrained Peptide Analogues
The development of peptide mimetics and constrained peptide analogues is a key strategy in drug discovery to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation. This compound can serve as a scaffold for creating such molecules. The N5-amino group, once deprotected, can be modified to introduce non-peptidic linkages or to form cyclic structures that constrain the peptide backbone into a specific conformation. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.
Application in the Synthesis of Complex Natural Products and Bioactive Molecules
Beyond peptide chemistry, this compound and its close derivatives are crucial intermediates in the synthesis of a variety of complex natural products and other bioactive molecules, particularly those containing nitrogen.
Crucial Intermediate in Siderophore Assembly (e.g., Hydroxamates)
One of the most significant applications of ornithine derivatives lies in the synthesis of siderophores, which are iron-chelating compounds produced by microorganisms. Hydroxamate-containing siderophores, in particular, often utilize N5-hydroxy-N5-acyl-ornithine units as their core building blocks.
The general biosynthetic pathway for many hydroxamate siderophores begins with the hydroxylation of the N5-amino group of L-ornithine, followed by acylation (often acetylation). researchgate.net Synthetic chemists have mimicked this pathway to create a variety of siderophore analogues and conjugates. For example, a tripeptide of N5-acetyl-N5-hydroxy-L-ornithine has been used as a carrier to deliver β-lactam antibiotics into bacteria, exploiting the microbial iron transport system. nih.gov The synthesis of these complex molecules often starts from a suitably protected ornithine derivative, such as N2-Boc-L-ornithine, which is then converted to the required N5-hydroxy-N5-acetyl derivative. nih.gov The Boc group at the N2 position is crucial for controlling the regioselectivity of the subsequent chemical transformations.
Research has also demonstrated the synthesis of rhodotorulic acid, a dipeptide siderophore, starting from protected L-ornithine derivatives. unl.pt These synthetic strategies underscore the importance of orthogonally protected ornithine building blocks in accessing complex natural product architectures.
Table 1: Examples of Siderophores Derived from Ornithine
| Siderophore | Precursor Moiety | Key Synthetic Step | Reference |
|---|---|---|---|
| Albomycin-like conjugates | N5-acetyl-N5-hydroxy-L-ornithine tripeptide | Coupling to β-lactam antibiotics | nih.gov |
| Vicibactin | N5-((R)-3-hydroxybutyryl)-N5-hydroxy-L-ornithine | Enzymatic acylation of N5-hydroxyornithine | nih.gov |
| Rhodotorulic acid | N-acetyl-N-benzyloxy-L-ornithine | Diketopiperazine formation and deprotection | unl.pt |
Building Block for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govmdpi.com While direct examples of using this compound for the synthesis of a broad range of heterocycles are not extensively reported, its structural features make it a plausible precursor for certain classes of these compounds. The amino and carboxylic acid functionalities, along with the modifiable side chain, can participate in various cyclization reactions to form five- or six-membered rings. For instance, intramolecular condensation reactions could potentially lead to the formation of substituted piperidines or other nitrogen-containing ring systems. The development of novel synthetic methodologies continues to expand the utility of versatile building blocks like protected ornithine derivatives in the construction of complex heterocyclic libraries. nih.gov
Scaffold for Combinatorial Library Synthesis and Chemical Diversity Generation
The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery and chemical biology. This compound, with its multiple, orthogonally protected functional groups, serves as an ideal scaffold for the synthesis of such libraries. The ability to selectively deprotect and functionalize the N5-amino group, the N2-amino group, and the carboxylic acid allows for the systematic introduction of a wide variety of chemical moieties, leading to a vast and diverse chemical space.
Design and Synthesis of Diverse Chemical Libraries using this compound Scaffolds
The design of chemical libraries based on the this compound scaffold leverages the principles of combinatorial chemistry, where a series of building blocks are systematically combined to generate a large number of distinct compounds. nih.govamericanpeptidesociety.org The synthesis of such libraries often employs solid-phase synthesis techniques, where the scaffold is anchored to a resin, allowing for the efficient addition and purification of subsequent building blocks. nih.gov
A typical synthetic strategy would involve the following steps:
Immobilization: The carboxylic acid of this compound is coupled to a solid support, such as a Wang or Rink amide resin.
Selective Deprotection: One of the protected amino groups, for instance, the Boc group on the N5-amine, is selectively removed under acidic conditions.
First Diversification: The newly freed amine is then acylated or alkylated with a diverse set of building blocks (R1).
Second Deprotection: The acetyl group on the N2-amine is removed, often under basic or enzymatic conditions.
Second Diversification: The N2-amine is then reacted with a second set of diverse building blocks (R2).
Cleavage: The final compounds are cleaved from the solid support to yield a library of disubstituted ornithine derivatives.
This systematic approach allows for the creation of libraries with thousands of unique compounds from a relatively small number of starting materials.
Table 1: Representative Building Blocks for Library Synthesis
| R1 Group (N5-functionalization) | R2 Group (N2-functionalization) |
| Carboxylic Acids | Isocyanates |
| Sulfonyl Chlorides | Aldehydes (reductive amination) |
| Isocyanates | Acyl Halides |
| Alkyl Halides | Chloroformates |
The resulting libraries of non-peptidic, peptide-like, or heterocyclic structures can then be screened for a variety of biological activities. The inherent chirality of the L-ornithine backbone ensures that the library members are enantiomerically pure, which is a critical factor in developing selective therapeutic agents.
Utility in Fragment-Based Drug Discovery Methodologies
Fragment-based drug discovery (FBDD) has become a powerful paradigm for the identification of lead compounds in drug discovery. nih.govyoutube.com This approach involves screening libraries of low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target. youtube.com this compound and its derivatives are well-suited for a "fragment growing" or "fragment linking" strategy.
In a fragment growing approach, a small fragment that binds to the target can be identified. If this fragment contains a functional group that can be elaborated, a molecule like this compound can be used to systematically add functionality and increase affinity. For example, a fragment containing a carboxylic acid could be coupled to the deprotected N5-amine of the ornithine scaffold, and subsequent diversification at the N2-position could explore additional binding interactions.
In a fragment linking strategy, two different fragments that bind to adjacent sites on the protein target are identified. A scaffold like this compound can then be used to link these two fragments together. The defined stereochemistry and the flexible side chain of the ornithine derivative allow for precise positioning of the linked fragments to optimize their interactions with the target protein.
Table 2: Hypothetical Application in Fragment-Based Drug Discovery
| FBDD Strategy | Role of this compound Scaffold | Potential Outcome |
| Fragment Growing | Provides a chiral core for extending a known fragment binder. | Increased potency and selectivity of the initial hit. |
| Fragment Linking | Connects two independent fragments with defined spatial orientation. | Novel lead compound with high affinity and new intellectual property. |
The use of a chiral, multifunctional scaffold like this compound in FBDD offers a rational approach to lead optimization, allowing for the systematic exploration of chemical space around the initial fragment hits.
Development of Ornithine-Derived Scaffolds for Novel Organic Reagents
Beyond its use in the direct synthesis of bioactive molecules, this compound can serve as a precursor for the development of novel chiral organic reagents and catalysts. The inherent chirality of the molecule can be transferred to new chemical entities, enabling asymmetric transformations.
For example, the side chain of the ornithine derivative can be modified to incorporate a catalytic moiety, such as a phosphine (B1218219) or a thiourea (B124793) group. The remaining functional groups can be used to tune the steric and electronic properties of the resulting catalyst or to attach it to a solid support for easy recovery and reuse.
A hypothetical application could involve the synthesis of a novel chiral ligand for asymmetric catalysis. The N5-amine could be functionalized with a phosphine-containing group, while the N2-amine could be acylated with a bulky group to create a defined chiral pocket around a metal center. This tailored ligand could then be used to catalyze a variety of enantioselective reactions, such as hydrogenations or cross-coupling reactions. The development of such bespoke reagents from readily available chiral building blocks like this compound is an active area of research in organic synthesis.
Derivatization and Functionalization Studies of N5 Boc N2 Acetyl L Ornithine
Regioselective Functionalization at Nα, Nδ, and Carboxyl Positions
The differential reactivity of the protected functional groups in N5-Boc-N2-acetyl-L-ornithine is the key to its utility as a synthetic building block. The tert-butyloxycarbonyl (Boc) group at the Nδ position is labile under acidic conditions, while the Nα-acetyl group is generally more robust, requiring harsher conditions or enzymatic action for removal. acs.orgnih.gov This inherent difference in chemical stability allows for a high degree of control over which position is modified.
Selective Removal and Exchange of Nα-Acetyl Groups
The Nα-acetyl group serves to protect the alpha-amino group during various synthetic transformations. While chemically robust, its removal can be achieved under specific conditions, allowing for subsequent functionalization at this position. Methods for N-deacetylation often involve harsh conditions, such as strong acid or base hydrolysis, which might compromise the integrity of other sensitive functional groups like the Nδ-Boc group. revvity.com
A more targeted approach involves the use of enzymes. For instance, Nα-acetyl-L-ornithine deacetylase (ArgE) is a bacterial enzyme that specifically catalyzes the hydrolysis of the Nα-acetyl group from Nα-acetyl-L-ornithine to yield L-ornithine and acetate. uniprot.orgnih.gov While this enzyme is highly specific for its natural substrate, the potential for protein engineering could adapt its use for derivatives like this compound. The development of milder, chemoselective chemical methods for N-deacetylation in the presence of other protecting groups remains an active area of research. revvity.com One reported strategy for the deacetylation of aminosugars, which could be conceptually applied here, involves the activation of the amide with a reagent like triethyloxonium (B8711484) tetrafluoroborate (B81430) followed by hydrolysis. revvity.com
Once the Nα-amino group is deprotected, it can be re-acylated with different acyl groups or functionalized in other ways, effectively allowing for an "exchange" of the Nα-acetyl group for a moiety with desired properties.
Selective De-Boc Protection and Subsequent Nδ-Functionalization
The Nδ-Boc protecting group is readily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.com This deprotection is highly selective and generally does not affect the Nα-acetyl group or the carboxylic acid, making it a cornerstone of orthogonal protection strategies in peptide synthesis and small molecule derivatization.
Following the selective removal of the Boc group, the newly liberated Nδ-amino group becomes a prime site for functionalization. A wide array of chemical transformations can be performed at this position, including:
Acylation: Reaction with activated carboxylic acids (e.g., acid chlorides, NHS esters) to introduce new side chains.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively.
This Nδ-functionalization is critical for attaching various payloads, such as reporter tags, drugs, or linkers for conjugation to larger biomolecules.
Introduction of Diverse Orthogonal Protecting Groups
The concept of orthogonal protection is fundamental to the multi-step synthesis of complex molecules. acs.orgnih.gov It involves using multiple protecting groups that can be removed under distinct conditions, allowing for the sequential modification of different functional groups within the same molecule. nih.gov Starting with this compound, one could selectively deprotect either the Nα or Nδ position and then introduce a new, orthogonal protecting group.
For example, after selective de-Boc protection of the Nδ-amine, one could introduce a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions used to remove Boc groups but is cleaved by mild base (e.g., piperidine). nih.gov This would result in an Nα-acetyl, Nδ-Fmoc-L-ornithine derivative, a valuable building block for further synthesis.
Other orthogonal protecting groups that could be introduced at the Nδ-position include:
Alloc (allyloxycarbonyl): Removable with palladium catalysts. sigmaaldrich.com
Mtt (4-methyltrityl): Cleaved under mildly acidic conditions, often with triisopropylsilane (B1312306) as a scavenger. sigmaaldrich.com
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed with hydrazine. nih.gov
The carboxyl group can also be protected, typically as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), which can be cleaved under conditions orthogonal to both Boc and acetyl group removal (e.g., saponification for alkyl esters or hydrogenolysis for benzyl esters). This fully orthogonal protection scheme provides maximum flexibility for complex synthetic endeavors. nih.gov
Conjugation with Reporter Tags and Affinity Ligands for Chemical Biology Probes
The ability to regioselectively functionalize this compound makes it an excellent starting material for the synthesis of chemical biology probes. nih.gov By attaching reporter tags (like fluorophores or radioisotopes) or affinity ligands, researchers can create tools to study biological processes. nih.gov
Fluorophore and Radiolabeling Conjugation Strategies
Fluorophore Conjugation: Fluorescently labeled amino acids are powerful tools for visualizing biological processes. nih.gov After selective deprotection of either the Nα or Nδ amine of this compound, a fluorophore can be attached. Common methods for fluorophore conjugation include the reaction of the free amine with:
NHS esters of fluorophores: Forms a stable amide bond.
Isothiocyanates of fluorophores (e.g., FITC): Forms a thiourea linkage. nih.gov
Sulfonyl chlorides of fluorophores (e.g., dansyl chloride): Forms a sulfonamide bond.
The choice of fluorophore depends on the specific application, with a wide range of excitation and emission wavelengths available. nih.gov
Radiolabeling: Radiolabeled ornithine derivatives are valuable for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govsnmjournals.org These tracers can be used to monitor amino acid metabolism, which is often upregulated in tumors. snmjournals.orgresearchgate.net
A common strategy for radiolabeling with metallic radioisotopes (e.g., Gallium-68, Technetium-99m) involves the use of a bifunctional chelator. nih.govnih.gov The synthesis would involve:
Selective deprotection of an amine on the ornithine scaffold.
Conjugation of a chelator (e.g., DOTA, NOTA) to the free amine. nih.govchemrxiv.org
Complexation of the desired radioisotope by the chelator.
For example, a NOTA-conjugated ornithine derivative has been synthesized and labeled with 68Ga for PET imaging of ornithine metabolism in tumors. nih.govresearchgate.net Similarly, a 99mTc-labeled RGD peptide incorporating an ornithine linker has been developed for imaging angiogenesis. nih.gov Non-metallic radioisotopes like Fluorine-18 can also be incorporated, for instance, through N5-fluoroacetylation of ornithine. snmjournals.org
Bioconjugation Techniques for Linking to Biomolecules
The functionalized ornithine derivative can be attached to larger biomolecules, such as proteins or peptides, to modify their properties or to use the ornithine derivative as a payload. sigmaaldrich.comnih.gov This process, known as bioconjugation, relies on the reaction between a functional group on the ornithine derivative and a reactive residue on the biomolecule. nih.govsnmjournals.org
After selective deprotection of the Nδ-amine on this compound, it can be modified with a linker that has a reactive group at its terminus. Common bioconjugation chemistries include:
Amine-to-Thiol Chemistry: The ornithine derivative can be functionalized with a maleimide (B117702) group, which reacts specifically with cysteine residues on a protein.
Click Chemistry: The ornithine derivative can be modified to contain an azide (B81097) or alkyne group, which can then be "clicked" onto a biomolecule containing the complementary functional group in a highly specific and efficient reaction.
These bioconjugation strategies are widely used to create antibody-drug conjugates, targeted imaging agents, and other sophisticated tools for research and therapy. nih.gov
Synthesis of Modified Side Chains and ω-Substituted Ornithine Analogues
The strategic modification of the side chain of ornithine derivatives is a key approach to developing novel compounds with tailored properties for various applications in medicinal chemistry and biochemical research. Starting from Nα-Boc-N2-acetyl-L-ornithine, the synthesis of a diverse array of ω-substituted ornithine analogues can be achieved through a series of well-established chemical transformations. The primary strategy involves the selective deprotection of the Nα-Boc group to expose the terminal amine, followed by functionalization, most notably through reductive amination.
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely employed in the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds. rsc.orgyoutube.comyoutube.com This reaction typically proceeds via the initial formation of an imine or iminium ion intermediate from the reaction between an amine and an aldehyde or ketone, which is then reduced in situ by a suitable reducing agent to the corresponding amine. youtube.com
A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN) or the milder sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the protonated imine intermediate over the carbonyl starting material. youtube.comyoutube.com
A plausible synthetic route for the generation of ω-substituted ornithine analogues from Nα-Boc-N2-acetyl-L-ornithine would first involve the selective removal of the tert-butoxycarbonyl (Boc) protecting group from the Nα-position under acidic conditions, yielding N2-acetyl-L-ornithine. This intermediate, possessing a free primary amine at the ω-position, can then be subjected to reductive amination with a variety of aldehydes or ketones to introduce diverse substituents.
For instance, the reaction of N2-acetyl-L-ornithine with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride would lead to the formation of the corresponding Nα-alkylated-N2-acetyl-L-ornithine derivative. A concrete example of a similar transformation is the synthesis of N5, N5-di-methyl Nα-acetyl-L-ornithine, which has been successfully achieved by reacting Nα-acetyl-L-ornithine with formaldehyde (B43269) in the presence of sodium cyanoborohydride. frontiersin.orgnih.gov This specific reaction demonstrates the feasibility of modifying the side chain amine of an acetylated ornithine core.
The scope of this methodology can be extended to a wide range of aldehydes, allowing for the introduction of various alkyl and aryl groups at the ω-position of the ornithine side chain. The resulting ω-substituted N2-acetyl-L-ornithine analogues can be valuable as building blocks in peptide synthesis, as enzyme inhibitors, or as probes for studying biological processes.
Below is a representative table of potential ω-substituted ornithine analogues that could be synthesized from N2-acetyl-L-ornithine using the reductive amination strategy.
Interactive Data Table: Examples of ω-Substituted Ornithine Analogues Synthesized via Reductive Amination
| Starting Aldehyde | Resulting ω-Substituent | Synthesized Ornithine Analogue Name |
| Formaldehyde | Methyl | N5-Methyl-N2-acetyl-L-ornithine |
| Acetaldehyde | Ethyl | N5-Ethyl-N2-acetyl-L-ornithine |
| Propionaldehyde | Propyl | N5-Propyl-N2-acetyl-L-ornithine |
| Isobutyraldehyde | Isobutyl | N5-Isobutyl-N2-acetyl-L-ornithine |
| Benzaldehyde | Benzyl | N5-Benzyl-N2-acetyl-L-ornithine |
The successful synthesis of these analogues would be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and purity of the final compounds. The versatility of the reductive amination reaction allows for the creation of a large library of ornithine derivatives with diverse side-chain functionalities, starting from the readily accessible Nα-Boc-N2-acetyl-L-ornithine.
Advanced Analytical Characterization in Research of N5 Boc N2 Acetyl L Ornithine and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone for the molecular characterization of N5-Boc-N2-acetyl-L-ornithine, providing detailed information about its atomic composition, bonding, and three-dimensional structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's carbon-hydrogen framework and confirmation of the presence and location of the acetyl and Boc protecting groups.
In ¹H NMR analysis, the protons of the tert-butyl group of the Boc protecting group typically appear as a prominent singlet at approximately 1.4 ppm. The acetyl group's methyl protons also produce a singlet, expected around 2.0 ppm. The protons along the ornithine backbone (α, β, γ, δ) exhibit characteristic multiplets, with their chemical shifts influenced by adjacent functional groups. For instance, the α-proton, being attached to the stereocenter and adjacent to both an amide and a carboxylic acid, would appear as a multiplet in the 4.0-4.5 ppm region. The δ-methylene protons, adjacent to the Boc-protected amine, would be shifted downfield to approximately 3.1-3.3 ppm.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. mdpi.com The carbonyl carbons of the Boc group, acetyl group, and carboxylic acid are particularly diagnostic, appearing in the downfield region of the spectrum (155-180 ppm). The quaternary carbon of the Boc group is expected around 80 ppm, while the methyl carbons of the Boc and acetyl groups appear upfield. mdpi.com The correlation of ¹H and ¹³C signals through 2D NMR techniques like HSQC and HMBC can definitively link the proton and carbon signals, confirming the structure. The purity of the sample can also be assessed by the absence of signals from impurities or residual solvents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | 4.0 - 4.5 (m) | ~55 |
| β-CH₂ | 1.6 - 1.9 (m) | ~29 |
| γ-CH₂ | 1.4 - 1.6 (m) | ~25 |
| δ-CH₂ | 3.1 - 3.3 (m) | ~40 |
| Acetyl (CH₃) | ~2.0 (s) | ~23 |
| Acetyl (C=O) | - | ~172 |
| Carboxyl (C=O) | - | ~176 |
| Boc (C(CH₃)₃) | ~1.4 (s) | ~28 |
| Boc (quaternary C) | - | ~80 |
| Boc (C=O) | - | ~156 |
Note: Predicted values are based on typical shifts for similar protected amino acids. s = singlet, m = multiplet.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that can be used to calculate the unique molecular formula (C₁₂H₂₂N₂O₅). The theoretical monoisotopic mass of this compound is 274.1529 Da.
Tandem mass spectrometry (MS/MS) further aids in structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. For Boc-protected amino acids, a characteristic fragmentation pathway is the loss of the Boc group or components thereof. researchgate.net Common neutral losses include isobutene (56 Da) or the entire Boc group (100 Da), leading to prominent fragment ions. researchgate.net Subsequent fragmentation would involve the N2-acetyl-L-ornithine core, with cleavages along the amino acid backbone yielding characteristic b- and y-type ions, which can be used to verify the amino acid sequence in a peptide context. The fragmentation of the unprotected N-acetyl-L-ornithine often shows a characteristic fragment at m/z 70, corresponding to the pyrrolidinium (B1226570) iminium ion. massbank.eumassbank.eu
Table 2: Expected HRMS Fragmentation Ions for [M+H]⁺ of this compound
| m/z (Da) | Proposed Fragment | Description |
| 275.1602 | [M+H]⁺ | Protonated parent molecule |
| 219.1345 | [M+H - C₄H₈]⁺ | Loss of isobutene from Boc group |
| 175.1028 | [M+H - C₅H₈O₂]⁺ | Loss of Boc group |
| 157.0923 | [M+H - C₅H₈O₂ - H₂O]⁺ | Loss of Boc group and water |
| 130.0868 | [M+H - C₅H₈O₂ - CO₂H₂]⁺ | Loss of Boc group and formic acid |
| 70.0657 | [C₄H₈N]⁺ | Pyrrolidinium iminium ion from side chain cyclization |
Advanced Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. nih.gov
Key expected vibrational frequencies include:
~3300 cm⁻¹: N-H stretching vibrations from both the amide and carbamate (B1207046) groups.
2800-3000 cm⁻¹: C-H stretching from the aliphatic backbone and methyl groups.
~1740 cm⁻¹: C=O stretching of the carboxylic acid.
~1690-1710 cm⁻¹: C=O stretching of the urethane (B1682113) carbonyl in the Boc group. researchgate.net
~1640-1660 cm⁻¹: C=O stretching of the amide I band from the acetyl group.
~1520-1540 cm⁻¹: N-H bending of the amide II band. researchgate.net
~1160-1250 cm⁻¹: C-O stretching vibrations associated with the carboxylic acid and carbamate groups.
The presence of these distinct carbonyl peaks confirms the successful installation of both the acetyl and Boc protecting groups.
Ultraviolet-Visible (UV-Vis) spectroscopy is generally used to analyze compounds containing chromophores. This compound lacks extensive conjugated systems and thus is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). mdpi.com Its primary utility in this context is to confirm the absence of UV-active impurities, serving as a purity check.
Chromatographic Methods for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.net
Method development typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. sielc.com To ensure good peak shape and resolution for the acidic analyte, a modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase at a low concentration (e.g., 0.1%). sielc.com Detection is commonly performed using a UV detector at a low wavelength (~210 nm) where the amide and carbamate bonds absorb, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
For assessing enantiomeric purity, chiral HPLC is required. Chiral stationary phases, such as those based on macrocyclic glycopeptides (e.g., teicoplanin), are effective for separating the L- and D-enantiomers of Boc-protected amino acids. tandfonline.comsigmaaldrich.com Validation of the HPLC method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it is not suitable for the direct analysis of this compound due to the compound's high polarity and low volatility. sigmaaldrich.comthermofisher.com To make it amenable to GC analysis, the compound must first be chemically modified into a volatile and thermally stable derivative.
Derivatization typically targets the active hydrogens on the carboxylic acid and amide groups. nih.govnih.gov A common two-step procedure involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.
Acylation/Silylation: The remaining N-H protons are reacted with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) or a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.comnih.gov
The resulting derivative is sufficiently volatile for injection into the GC, where it is separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a fragmentation pattern for identification. This technique is particularly useful for detecting and quantifying the compound in complex biological matrices after appropriate derivatization. nih.govnih.gov
Chiroptical Techniques for Absolute and Relative Configuration Determination
Chiroptical techniques are indispensable for probing the stereochemical properties of chiral molecules like this compound. These methods rely on the differential interaction of polarized light with enantiomers, providing crucial information about the absolute and relative configuration of stereocenters.
Optical Rotation Measurements for Chirality Assessment
Optical rotation is a fundamental and widely used technique for the routine assessment of the enantiomeric purity of chiral compounds. It measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of the compound's stereochemistry.
For this compound, which possesses a single stereocenter at the alpha-carbon (Cα), the measurement of its specific rotation provides a critical quality control parameter. A non-zero optical rotation confirms the presence of a net enantiomeric excess, and the sign of the rotation (dextrorotatory, +, or levorotatory, -) is a key identifier for a specific enantiomer under defined experimental conditions. The specific rotation is typically reported with details of the concentration, solvent, temperature, and the wavelength of the light used (commonly the sodium D-line at 589 nm).
While specific experimental data for the optical rotation of this compound is not widely published, a hypothetical data set for a batch of synthesized material is presented below for illustrative purposes.
Table 1: Illustrative Optical Rotation Data for this compound
| Parameter | Value |
| Specific Rotation ([α]D20) | -22.5° |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Methanol |
| Temperature | 20 °C |
| Wavelength | 589 nm |
Note: The data presented in this table is illustrative and intended to demonstrate the format of experimental results for optical rotation measurements.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. While a single amino acid derivative like this compound will exhibit a CD spectrum, the technique's true utility is realized when this derivative is incorporated into a peptide chain.
For instance, the introduction of this compound could potentially disrupt or stabilize helical structures, depending on its interactions with neighboring residues. A comparative analysis of the CD spectra of a native peptide and its analogue containing the modified ornithine derivative would reveal such structural perturbations.
Table 2: Representative CD Spectral Features for Different Peptide Secondary Structures
| Secondary Structure | Characteristic Wavelengths (nm) and Features |
| α-Helix | Negative bands near 222 nm and 208 nm, positive band near 192 nm |
| β-Sheet | Negative band near 218 nm, positive band near 195 nm |
| Random Coil | Strong negative band near 198 nm |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration of the stereocenter and the preferred conformation of the molecule.
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its atomic arrangement. This would definitively confirm the L-configuration at the Cα center. Furthermore, the crystallographic data would reveal the conformation of the flexible side chain, including the orientation of the bulky tert-butyloxycarbonyl (Boc) protecting group.
In addition to the intramolecular details, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions, which include hydrogen bonds, van der Waals forces, and other non-covalent contacts, are crucial for understanding the physical properties of the compound, such as its melting point and solubility. For this compound, hydrogen bonds involving the amide groups, the carboxylic acid, and the carbamate functionality would be of particular interest.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 24.1 Å |
| Key Torsional Angle (Cα-Cβ-Cγ-Cδ) | 175° |
| Key Hydrogen Bond (Donor-Acceptor) | N-H···O=C |
Note: The data in this table is hypothetical and serves to exemplify the parameters obtained from an X-ray crystallographic study.
Computational Chemistry and Conformational Analysis
Molecular Modeling and Docking Studies of N5-Boc-N2-acetyl-L-ornithine Derivatives
Molecular modeling and docking are foundational computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. For derivatives of this compound, these studies are crucial in the design of potent and selective enzyme inhibitors.
The process begins with the generation of a three-dimensional model of the target enzyme. If a crystal structure is unavailable, homology modeling can be employed. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the enzyme's binding pocket. These poses are evaluated using a scoring function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction.
For instance, in studies of Nα-acetyl-L-ornithine deacetylase (ArgE), an enzyme critical for bacterial survival, molecular docking has been used to identify potential inhibitors. nih.gov Modeling studies based on the crystal structure of ornithine acetyltransferase from Mycobacterium tuberculosis in complex with its inhibitor, ornithine, have revealed key interactions. nih.gov These studies show that the carbonyl oxygen of the acetyl group of N-acetylornithine forms important hydrogen bonds with residues like Gly128 and Thr127, which are crucial for stabilizing the transition state during the enzymatic reaction. nih.gov
Docking simulations of ornithine analogues into the active site of ornithine decarboxylase (ODC) have also been performed to explain their inhibitory effects. umn.edu These computational experiments highlight interactions with key residues such as Cys360 and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), providing a structural basis for the observed inhibition. umn.edu
A typical output from a docking study would include the predicted binding affinity and a list of interacting residues, as illustrated in the hypothetical table below for a derivative of this compound targeting ArgE.
Table 1: Hypothetical Docking Results for an this compound Derivative against ArgE
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | His145, Asp178, Glu204, Tyr305 |
| Hydrogen Bonds | 3 | Asp178 (side chain), Glu204 (backbone) |
| Hydrophobic Interactions | 6 | Val146, Leu180, Phe250, Trp300 |
This table is illustrative and represents the type of data generated from molecular docking studies.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By solving Newton's equations of motion for every atom in the system, MD simulations can explore the conformational landscape of this compound and its complexes with enzymes, revealing their flexibility and the stability of binding interactions.
MD simulations can be used to:
Assess Binding Stability: An initial docked pose is subjected to simulation in a solvated, physiological environment. If the ligand remains stably bound in the active site throughout the simulation (e.g., over tens or hundreds of nanoseconds), it lends confidence to the docking prediction.
Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the enzyme's active site adapts to the ligand (induced fit) or how the ligand itself changes conformation upon binding. For example, simulations of the periplasmic lysine-, arginine-, ornithine-binding protein (LAOBP) showed that the binding of ornithine induces a significant conformational change in the protein backbone, stabilizing an alternative, energetically favorable state. nih.gov
Identify Key Water Molecules: Water molecules in the active site can play a crucial role in mediating ligand-protein interactions. MD simulations on Nα-acetyl-L-ornithine deacetylase (ArgE) were used to identify tightly bound water molecules within the active site that were fixed during a 10-nanosecond simulation, suggesting their potential role in catalysis or ligand binding. nih.gov
Explore Free Energy Landscapes: Advanced MD techniques can be used to map the free energy landscape of molecular processes, such as the self-assembly of amino acids, providing insight into the formation of ordered structures. rsc.org
The flexibility of the this compound molecule, particularly the rotatable bonds in its backbone and side chain, can be analyzed to understand its accessible conformations in solution versus in a constrained active site.
Table 2: Analysis of Molecular Dynamics Simulation of a Ligand-Protein Complex
| Metric | Description | Typical Finding |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD for the ligand and binding site residues indicates a stable binding mode. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF in loop regions indicates flexibility; low RMSF for the ligand suggests tight binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds highlight key interactions for binding affinity. |
This table provides examples of common analyses performed on MD simulation trajectories.
Quantum Chemical Calculations for Electronic Properties and Reaction Path Analysis
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are used to investigate properties that are beyond the scope of classical methods like MD.
For this compound, QC calculations can determine:
Electronic Properties: Key parameters such as the distribution of electron density, molecular electrostatic potential (MESP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.gov These properties are fundamental to understanding how the molecule will interact with its environment and other molecules.
Reaction Mechanisms: QC can be used to model chemical reactions at the electronic level. This includes identifying transition states and calculating activation energy barriers. For instance, a study on the non-enzymatic lactamization of an ornithine model compound (Ac-Orn-NMe) used QC to calculate the activation barriers, revealing that the reaction can proceed readily. nih.gov This type of analysis is invaluable for understanding potential degradation pathways or the mechanism of covalent enzyme inhibition.
Spectroscopic Properties: QC methods can predict spectroscopic data, such as vibrational frequencies (FT-IR, Raman), which can be compared with experimental results to confirm the structure and purity of the synthesized compound. nih.gov
A DFT study on other bioactive molecules has shown how parameters like ionization potential, proton affinity, and bond dissociation enthalpy can be calculated to understand their antioxidant activity, a methodology applicable to ornithine derivatives. researchgate.net
Table 3: Illustrative Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Influences solubility and non-bonding interactions. |
This table is for illustrative purposes and shows the type of data generated from quantum chemical calculations.
Structure-Activity Relationship (SAR) Studies through Computational Methods in Enzyme Inhibitor Design
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods are a cornerstone of modern SAR, enabling the systematic exploration of how modifications to a lead compound, such as this compound, affect its inhibitory potency.
By combining molecular docking, MD, and QC calculations, researchers can build robust SAR models. For example, a series of Nα-acyl and Nα-alkoxycarbonyl derivatives of ornithine were synthesized and tested as inhibitors of ArgE. nih.gov Nα-chloroacetyl-L-ornithine was found to be the most potent inhibitor in the series. nih.gov Computational SAR would involve docking each of these analogues into the ArgE active site to see if the calculated binding energies correlate with the experimentally determined IC50 values.
Key aspects of computational SAR include:
Identifying Key Moieties: Docking a series of analogues can reveal which parts of the molecule are essential for binding (the pharmacophore) and which can be modified. For ornithine analogues targeting ornithine decarboxylase, studies have helped delineate the structural features required for binding. nih.gov
Predicting Activity: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical relationship between chemical descriptors (e.g., electronic properties from DFT, size, hydrophobicity) and biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Rationalizing Selectivity: If a compound needs to inhibit a bacterial enzyme but not its human homologue, computational models of both enzymes can be used. By comparing the active sites and docking the same set of inhibitors, researchers can identify structural differences that can be exploited to achieve selectivity.
The ultimate goal is to create a predictive model that guides the synthesis of new derivatives with improved potency and selectivity, accelerating the drug discovery process.
Biochemical and Enzymatic Research Applications
Substrate Analogues for Enzyme Mechanism Elucidation and Inhibition Studies
The strategic placement of the bulky tert-butoxycarbonyl (Boc) group on the N5 nitrogen and an acetyl group on the N2 nitrogen makes N5-Boc-N2-acetyl-L-ornithine a highly specific substrate analogue. This allows researchers to probe the active sites of various ornithine-metabolizing enzymes, helping to delineate the structural requirements for substrate binding and catalysis.
Probing Ornithine Decarboxylase (ODC) Activity and Inhibition Mechanisms
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of ornithine to putrescine. nih.gov Its inhibition is a key strategy for developing treatments for cancer and infectious diseases like African sleeping sickness. nih.govfrontiersin.org The study of ODC inhibitors often involves the synthesis of various ornithine analogues to map the enzyme's active site. nih.gov
While direct studies utilizing this compound are not prominent in available literature, its structure lends itself to investigating ODC. The enzyme recognizes the L-ornithine backbone to form a Schiff base with its pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. frontiersin.org By introducing a bulky Boc group at the N5 position, this compound can be used to explore the steric tolerance of the substrate-binding channel. It is hypothesized that the N5-Boc group would prevent proper binding or catalytic processing, making it a potential competitive inhibitor. The N2-acetyl group would further modify its interaction with the active site residues that normally bind the α-amino group of ornithine.
Table 1: Key Ornithine Decarboxylase Inhibitors
| Inhibitor Name | Mechanism of Action | Common Application |
|---|---|---|
| α-Difluoromethylornithine (DFMO, Eflornithine) | Enzyme-activated irreversible inhibitor nih.gov | Treatment of African sleeping sickness nih.gov |
| 1-amino-oxy-3-aminopropane (APA) | Forms a highly stable oximine bond with the PLP cofactor | Research tool, potent inhibitor frontiersin.org |
Investigating Nα-Acetyl-L-Ornithine Deacetylase (ArgE) Function and Inhibition
Nα-Acetyl-L-ornithine deacetylase (ArgE) is a crucial enzyme in the bacterial arginine biosynthesis pathway, where it hydrolyzes Nα-acetyl-L-ornithine to produce L-ornithine and acetate. Since this enzyme is absent in mammals, it represents a promising target for novel antibiotics. nih.gov
Research into ArgE inhibitors often involves creating substrate analogues. While this compound itself is not the primary focus, the synthesis of structurally related compounds highlights the utility of this approach. For instance, a novel assay for ArgE was developed using N5,N5-di-methyl Nα-acetyl-L-ornithine as a substrate analogue. nih.gov This demonstrates that modifications at the N5 position are tolerated and can be used to create tools for high-throughput screening of potential inhibitors. nih.gov this compound, with its sterically demanding N5-Boc group, could serve as a valuable probe to understand the spatial constraints of the ArgE active site, even though the catalytic action occurs at the N2 position.
Studies on L-Ornithine N5-Hydroxylase and Related Enzymes
L-ornithine N5-monooxygenase, also known as L-ornithine N5-hydroxylase, is a flavin-dependent enzyme that catalyzes the first committed step in the biosynthesis of hydroxamate-containing siderophores in many bacteria and fungi. nih.gov This enzyme specifically hydroxylates the terminal N5-amino group of L-ornithine. nih.gov Siderophores are critical for iron acquisition and are often essential for the virulence of pathogenic microbes. nih.gov
The specific action of this enzyme on the N5-nitrogen makes this compound an ideal tool for its study. The Boc protecting group on the N5-amine physically blocks the site of hydroxylation. This makes the compound a potent candidate as a competitive inhibitor, allowing researchers to study the enzyme's mechanism and its role in microbial iron uptake. Computational studies have explored various L-ornithine substrate analogues as potential inhibitors of the PvdA enzyme (an L-ornithine N5-monooxygenase) from Pseudomonas aeruginosa, validating this approach. nih.gov
Interrogation of Biosynthetic Pathways Involving Ornithine
Beyond studying individual enzymes, this compound and its analogues are instrumental in understanding the broader metabolic pathways where ornithine is a precursor.
Tracing Metabolic Fates of Ornithine Derivatives in Model Systems
The use of chemically modified metabolites to trace their path through complex biochemical networks is a cornerstone of metabolic research. While there is no specific literature detailing the use of this compound for in-vivo metabolic tracing, likely due to the cellular lability of the Boc group, it can be used in reconstituted in-vitro systems. Related molecules, such as N2,N5-diacetylornithine, have been identified as plasma metabolites, indicating that di-acylated ornithine derivatives exist within biological systems. By using a protected precursor like this compound in cell lysates or with purified enzymes, researchers can control subsequent enzymatic steps and identify downstream products, thereby elucidating specific segments of a metabolic pathway.
Understanding the Role in Siderophore Biosynthesis
The most significant application of N5-protected ornithine derivatives is in the study of siderophore biosynthesis. Siderophores are complex molecules assembled by non-ribosomal peptide synthetases (NRPSs). The biosynthesis of hydroxamate siderophores, such as vicibactin and ferrichrome, begins with the N5-hydroxylation of L-ornithine.
The use of ornithine with a protected N5-amino group is a key strategy for the chemical synthesis of siderophore precursors and analogues. By blocking the N5 position, subsequent chemical modifications can be directed to the N2-amino group. This approach allows for the creation of building blocks that can be incorporated into synthetic schemes to produce modified siderophores. These synthetic analogues are crucial for studying the function of the transport systems that recognize and import iron-loaded siderophores into the cell.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-ornithine |
| Putrescine |
| Nα-acetyl-L-ornithine |
| N5,N5-di-methyl Nα-acetyl-L-ornithine |
| α-Difluoromethylornithine (DFMO) |
| 1-amino-oxy-3-aminopropane (APA) |
| (+)-α-Methylornithine |
| N2,N5-diacetylornithine |
| Vicibactin |
Development of Enzyme Inhibitors and Probes for Biological Systems
The strategic placement of protecting groups on this compound enables chemists to selectively manipulate the molecule's functional groups. This characteristic is particularly advantageous in the design and synthesis of specific enzyme inhibitors, which are instrumental as research tools for elucidating enzymatic mechanisms and pathways.
Design and Synthesis of Specific Enzyme Inhibitors as Research Tools
This compound is a key precursor in the synthesis of inhibitors for enzymes that recognize ornithine or related structures as substrates. The Boc group at the N5 position provides robust protection during synthetic steps while allowing for its selective removal under acidic conditions to unmask the terminal amine. This amine can then be further functionalized to introduce various pharmacophores that can interact with the active site of a target enzyme. The N2-acetyl group mimics the natural substrate in some enzymatic reactions, such as those involving N-acetylornithine, or can be retained to influence the inhibitor's binding properties.
For instance, research into inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE), a critical enzyme in the arginine biosynthesis pathway of bacteria, has utilized ornithine derivatives. While direct synthesis from this compound is not explicitly detailed in the provided research, the synthesis of various Nα-acyl and Nα-alkoxycarbonyl derivatives of L- and D-ornithine highlights the importance of such protected intermediates. nih.gov These studies have shown that modifications at the Nα position can lead to potent inhibitors of ArgE. nih.gov For example, Nα-chloroacetyl-L-ornithine was identified as a notable inhibitor of ArgE. nih.gov
Similarly, in the development of inhibitors for ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, various analogs of ornithine have been synthesized and evaluated. nih.gov The ability to selectively modify the ornithine scaffold, a process facilitated by protected intermediates like this compound, is crucial for exploring the structure-activity relationships of these inhibitors.
Application in In Vitro Enzymatic Assays and Mechanistic Studies
The development of robust in vitro enzymatic assays is fundamental to understanding enzyme function and for screening potential inhibitors. While this compound itself may not be the direct substrate in most assays, its derivatives play a crucial role.
A notable example is the development of a ninhydrin-based assay for Nα-acetyl-L-ornithine deacetylase (ArgE). In this study, researchers synthesized a substrate analog, N5,N5-di-methyl Nα-acetyl-L-ornithine. nih.gov The synthesis of such a modified substrate underscores the utility of having access to selectively protected ornithine precursors. The N2-acetyl group was retained from the parent structure, while the N5-amino group was modified, a strategy that would be feasible starting from a precursor like this compound. This assay, utilizing the synthesized substrate, enabled the screening and characterization of ArgE inhibitors like captopril (B1668294) and various phenylboronic acid derivatives. nih.gov
The following table summarizes the key findings from the enzymatic assay developed using an N-acetyl-L-ornithine derivative:
| Compound | Enzyme Target | Assay Type | Key Findings |
| N5,N5-di-methyl Nα-acetyl-L-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | Ninhydrin-based spectrophotometric assay | Served as an effective substrate, enabling the screening of inhibitors. |
| Captopril | Nα-acetyl-L-ornithine deacetylase (ArgE) | Inhibitor screening using the developed assay | Confirmed as an inhibitor of ArgE. |
| Phenylboronic acid derivatives | Nα-acetyl-L-ornithine deacetylase (ArgE) | Inhibitor screening using the developed assay | Identified as a new class of ArgE inhibitors. |
Use in Bioconjugation Chemistry for Probing Protein-Ligand Interactions
Bioconjugation techniques are powerful tools for investigating the interactions between proteins and their ligands. This compound can serve as a valuable building block in the synthesis of chemical probes designed for this purpose.
The selectively protected nature of this compound allows for the incorporation of reporter groups, such as fluorophores or affinity tags, at specific positions. For example, after the selective deprotection of the N5-Boc group, a linker arm followed by a biotin (B1667282) molecule could be attached. The resulting biotinylated probe, which retains the N2-acetyl-ornithine core for enzyme recognition, can then be used in pull-down assays to identify and study proteins that bind to this motif.
While direct examples of bioconjugation using this compound were not found in the immediate search results, the principles of solid-phase peptide synthesis (SPPS) and the use of protected amino acids are well-established. rsc.org The synthesis of complex peptide-based inhibitors and probes often relies on such building blocks. The N5-Boc and N2-acetyl groups provide the necessary orthogonality for incorporating the ornithine moiety into a larger molecular construct designed to probe protein-ligand interactions.
Emerging Applications and Future Research Directions
Integration into Supramolecular Chemistry Research
The principles of molecular self-assembly and recognition are central to supramolecular chemistry. Ornithine derivatives, with their capacity for hydrogen bonding, electrostatic interactions, and the introduction of other functionalities, are proving to be versatile components in the construction of ordered supramolecular systems.
The spontaneous organization of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. nih.gov Peptides, due to their predictable folding and interaction patterns, are exceptional candidates for creating these structures, which include nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net The process is driven by a combination of non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-stacking. nih.govnih.gov
The incorporation of ornithine residues into peptide sequences has been shown to be a powerful strategy for developing functional nanomaterials. A notable example involves the use of a naphthalene-diphenylalanine (Nap-FF) scaffold, which self-assembles into fibrillar structures. nih.govacs.org By attaching cationic ornithine or lysine (B10760008) residues to this scaffold, researchers have successfully created antimicrobial nanomaterials. nih.govacs.org These peptide conjugates form fibrillar hydrogels capable of entrapping large amounts of water. acs.org The resulting materials, such as Nap-FFKK (where K is lysine), have demonstrated significant activity against biofilms, although cytotoxicity remains a challenge to be addressed. nih.gov The driving force for the assembly of these hybrid molecules often comes from π-stacking interactions provided by bulky aromatic terminal groups like Naphthalene or Fmoc (fluorenylmethyloxycarbonyl), in concert with hydrogen bonding between the peptide backbones. nih.govacs.org
The specific binding and catalytic functions of enzymes and natural receptors serve as an inspiration for the design of synthetic analogues. Ornithine-derived compounds are emerging as a promising class of multi-targeting ligands for creating such artificial systems. nih.govresearchgate.net The intricate network of non-covalent interactions, including hydrogen bonding and stacking interactions, observed in the crystal structures of ornithine derivatives provides a blueprint for designing molecules with high specificity. nih.govresearchgate.net
Insights from natural systems are crucial for this design process. For instance, studies on the mitochondrial ornithine/citrulline carrier, a natural transport protein, reveal how chemical modification of its sulfhydryl groups can inhibit its transport function or induce a pore-like activity. nih.gov Furthermore, research into enzymes like ornithine N5-monooxygenase has identified specific amino acid residues, such as Lys107, that form essential ionic interactions with the carboxylate group of ornithine, which are critical for catalysis. nih.gov Mutagenesis studies on this and other enzymes, like human ornithine transcarbamylase, demonstrate that residues both within and distant from the active site play key roles in substrate binding and catalytic efficiency. nih.govacs.org This detailed understanding of ornithine recognition in biological systems provides a rational basis for the design of novel artificial receptors and catalysts built upon ornithine scaffolds.
Advanced Materials Science Research Using Ornithine-Derived Polymers and Peptides
The integration of amino acids like ornithine into polymer backbones is a rapidly advancing area of materials science, leading to the development of novel biodegradable and functional materials.
One significant development is the conjugation of L-ornithine with poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer. nih.govresearchgate.netmdpi.com The resulting PLGA-L-ornithine derivatives exhibit unique hydrophilic properties, leading to faster and more controlled degradation profiles compared to unmodified PLGA. nih.govresearchgate.net These ornithine-linked PLGAs are being explored as promising raw materials for next-generation biomaterials, including micro- and nanoparticle drug carriers and scaffolds for tissue regeneration. nih.govmdpi.com
Furthermore, polymers composed entirely of ornithine are demonstrating significant potential. Research has identified δ-poly-L-ornithine synthetase, an enzyme capable of producing poly-L-ornithine chains of 7-12 units. nih.gov A chemically synthesized 12-mer of δ-poly-L-ornithine has been shown to possess anti-fungal properties. nih.govosti.gov In another application, amphiphilic block copolypeptides of poly(L-ornithine)-b-poly(L-phenylalanine) (PLO-b-PLF) have been synthesized. These polymers self-assemble in aqueous solutions to form nanosized micelles that function as macromolecular anticancer agents by interacting with and lysing cancer cell membranes. nih.gov
Methodological Advancements in Amino Acid and Peptide Chemical Synthesis
The synthesis of peptides and modified amino acids relies on a sophisticated toolbox of chemical reactions, including the strategic use of protecting groups. Protecting groups like tert-butoxycarbonyl (Boc), as seen in N5-Boc-N2-acetyl-L-ornithine, and fluorenylmethyloxycarbonyl (Fmoc) are fundamental to modern peptide synthesis. youtube.com They allow for the stepwise and controlled assembly of amino acids into complex peptide chains, most notably through solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions. youtube.com
Recent advancements continue to refine these methodologies. For example, specific synthetic routes have been developed for modified ornithine derivatives, such as the preparation of N5-hydroxy-L-ornithine from N2-Boc-L-ornithine via an oxaziridine (B8769555) intermediate. acs.org In the broader field of amino acid synthesis, novel methods are emerging, such as a nitrogen-atom insertion reaction that converts L-prolinol into an orthogonally protected L-piperazic acid, showcasing innovative approaches to scaffold modification. acs.org
Beyond traditional chemical synthesis, biosynthetic methods are also advancing. The in vivo incorporation of ornithine into lantibiotic peptides has been achieved through a combinatorial biosynthetic pathway in E. coli. acs.org This was accomplished by expressing heterologous enzymes that post-translationally convert arginine residues within a peptide to ornithine, opening new avenues for peptide engineering and the production of non-canonical peptide structures. acs.org
Interdisciplinary Research Integrating this compound in Chemical Biology and Material Science
The convergence of chemical biology and material science has created a fertile ground for innovation, where molecules like this compound and its derivatives serve as critical links. This interdisciplinary approach leverages the biological activity of peptide-based structures and the tunable physical properties of advanced materials.
A prime example is the development of antimicrobial hydrogels from self-assembling ornithine-containing peptides. nih.govacs.org Here, principles of materials science (hydrogel formation, nanostructure) are employed to solve a problem in chemical biology (combating microbial biofilms). Similarly, the design of ornithine-based polymeric micelles as anticancer agents represents a seamless fusion of polymer chemistry and oncology. nih.gov The material (the polymer micelle) is designed specifically for a biological function (disrupting cancer cell membranes).
The creation of biodegradable PLGA-ornithine polymers for use in drug delivery and tissue engineering further highlights this synergy. mdpi.com These materials are synthesized with tailored degradation rates and biocompatibility, addressing key challenges in medicine and biology. Research into bivalent cationic amphiphiles using L-ornithine as a branching element has also yielded compounds with significant antibacterial activity, demonstrating how rational molecular design can lead to new therapeutic agents. finechem-mirea.ru The study of natural ornithine-binding enzymes to inform the design of artificial catalysts is another area where the boundary between the two fields blurs, using biological blueprints to create new functional materials. nih.gov
Q & A
Basic Research Questions
Q. What are the methodological steps for synthesizing N5-Boc-N2-acetyl-L-ornithine, and how can purity be ensured?
- Synthesis Steps :
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the N5 position of L-ornithine using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DMF) .
- Acetylation : Acetylate the N2 position using acetic anhydride or acetyl chloride under controlled pH (neutral to slightly alkaline) to avoid side reactions .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization to isolate the product. Purity (>95%) can be verified via HPLC or TLC .
- Characterization : Confirm structural integrity using H/C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound in academic research?
- Primary Methods :
- NMR Spectroscopy : Assign peaks for Boc (δ 1.4 ppm), acetyl (δ 2.0–2.2 ppm), and ornithine backbone protons (δ 3.0–4.0 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (210–220 nm) to assess purity.
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H] ~317.3 g/mol) .
- Secondary Validation : Elemental analysis (C, H, N) to confirm stoichiometry.
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on nitric oxide synthase (NOS) isoforms?
- Experimental Design :
- In Vitro Assays : Measure NOS activity via citrulline formation using H-arginine. Compare IC values across neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms .
- Mechanism-Based Inactivation : Pre-incubate NOS isoforms with the compound and NADPH/O, then assess irreversible inactivation via loss of heme cofactor (UV-vis spectroscopy at 400–450 nm) .
- Selectivity Screening : Test against related enzymes (e.g., arginase) to confirm specificity.
- Data Interpretation : Kinetic parameters (K, k) should be calculated using nonlinear regression models.
Q. What strategies resolve contradictory data on this compound’s bioactivity in different assay systems?
- Troubleshooting Approaches :
- Buffer Conditions : Optimize pH (7.0–7.4), ionic strength, and cofactors (Ca/calmodulin for nNOS) to mimic physiological environments .
- Cell-Based vs. Cell-Free Systems : Compare results from HEK293 cells expressing recombinant NOS vs. purified enzyme preparations to identify interference from cellular metabolites.
- Orthogonal Assays : Validate findings using alternative methods (e.g., NO detection via Griess reagent or fluorescent probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
